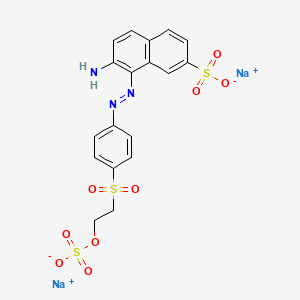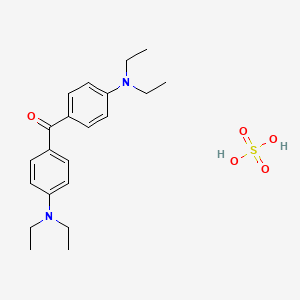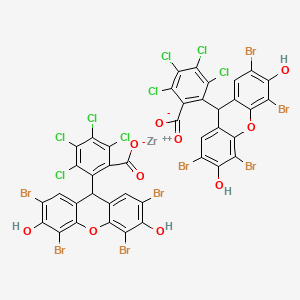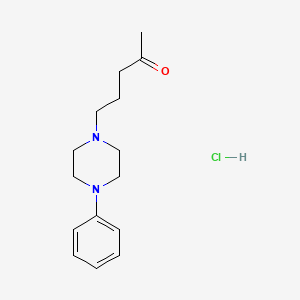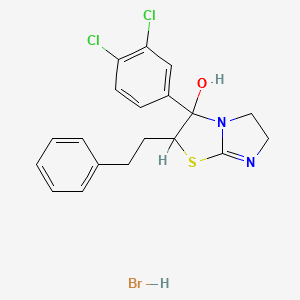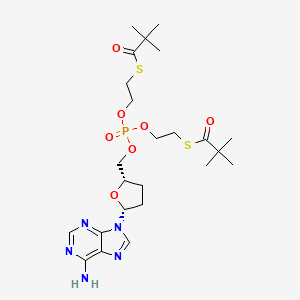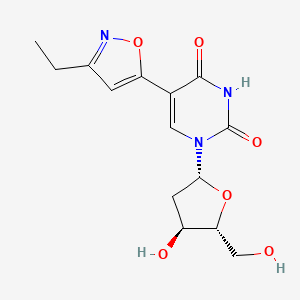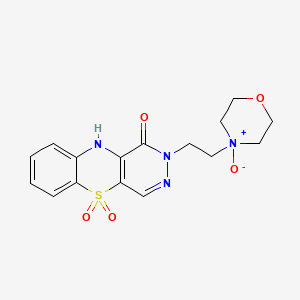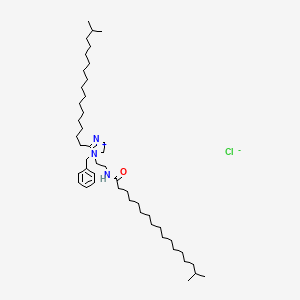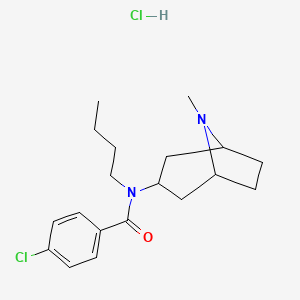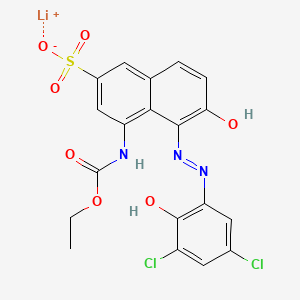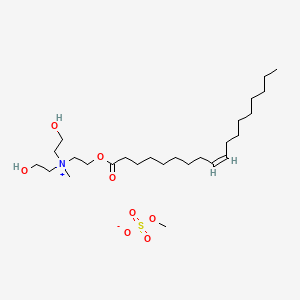
(Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate is a complex organic compound with a molecular formula of C26H53NO8S and a molar mass of 539.77 g/mol . This compound is known for its unique structure, which includes both hydrophilic and hydrophobic regions, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate typically involves the reaction of bis(2-hydroxyethyl)methylamine with 1-oxooctadec-9-enyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl sulphate to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the oxo group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate is used as a surfactant and emulsifying agent due to its amphiphilic nature .
Biology
In biological research, this compound is used in the formulation of liposomes and other drug delivery systems. Its ability to interact with both hydrophilic and hydrophobic molecules makes it ideal for encapsulating a wide range of therapeutic agents .
Medicine
In medicine, it is explored for its potential use in targeted drug delivery, particularly in cancer therapy, where it can help deliver drugs directly to tumor cells while minimizing side effects .
Industry
In industrial applications, this compound is used in the production of cosmetics, detergents, and other personal care products due to its excellent emulsifying properties .
Mechanism of Action
The mechanism of action of (Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and enhancing the permeability of the membrane to various substances . This property is particularly useful in drug delivery applications, where it facilitates the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyltris(2-oleoylethyl)ammonium methyl sulphate: Similar in structure but with different fatty acid chains.
(2-Hydroxyethyl)methylbis(2-(oleoyloxy)ethyl)ammonium methyl sulphate: Another similar compound with variations in the hydroxyethyl groups.
Uniqueness
(Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate stands out due to its specific combination of hydrophilic and hydrophobic regions, which provides unique emulsifying and surfactant properties. This makes it particularly effective in applications requiring the stabilization of oil-water interfaces .
Properties
CAS No. |
97338-08-4 |
|---|---|
Molecular Formula |
C26H53NO8S |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-[2-[(Z)-octadec-9-enoyl]oxyethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C25H50NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)30-24-21-26(2,19-22-27)20-23-28;1-5-6(2,3)4/h10-11,27-28H,3-9,12-24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
InChI Key |
PSUBFNOBGAJRJK-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


